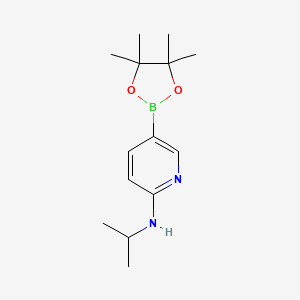

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

This compound is a boronic ester-functionalized pyridine derivative, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . Key features include:

- Molecular formula: C₁₄H₂₂BN₃O₂ (based on analogous structures in ).

- Structure: A pyridine ring substituted at the 5-position with a pinacol boronate group and at the 2-position with an isopropylamine moiety.

- Applications: Intermediate in pharmaceutical synthesis, agrochemicals, and materials science due to its stability and reactivity .

Properties

IUPAC Name |

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-10(2)17-12-8-7-11(9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYVTUCDQZOVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732324 | |

| Record name | N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220696-30-9 | |

| Record name | N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile in these reactions, forming carbon-carbon bonds with electrophilic partners. This reactivity is facilitated by the presence of palladium catalysts, which activate the boronic ester for nucleophilic attack .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

*Estimated based on similar structures.

Key Insights :

Variations in the Aromatic Core

Key Insights :

- Pyridine vs. Pyrimidine : Pyrimidine cores () are more electron-deficient, accelerating transmetallation in Suzuki reactions but requiring optimized conditions .

- Substituent Positioning : Methyl or chloro groups at the 3-position () modulate electronic and steric profiles, affecting coupling efficiency and product diversity .

Boronic Ester Modifications

Biological Activity

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C₁₆H₂₃BNO₃

- Molecular Weight : 307.17 g/mol

- CAS Number : 1402238-39-4

The compound exhibits its biological activity primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways. Notably, it has shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including inflammation and cell proliferation.

Inhibition of GSK-3β

Research indicates that this compound demonstrates potent GSK-3β inhibitory activity with IC₅₀ values ranging from 10 to 1314 nM across various studies .

Anti-inflammatory Effects

In vitro studies have shown that this compound effectively suppresses the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation induced by lipopolysaccharides (LPS). For instance:

| Compound | IC₅₀ (nM) | Effect |

|---|---|---|

| N-isopropyl... | 62 | Reduced NO levels significantly |

| Other Compounds | Varies | Comparable anti-inflammatory effects |

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

Cytotoxicity and Selectivity

Studies have demonstrated that N-isopropyl derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | 2.500 | Low |

The selectivity index indicates a favorable therapeutic window for targeting cancer cells without affecting healthy tissues .

Case Studies

- Inflammation Model : In a study involving BV-2 microglial cells, treatment with the compound resulted in a significant decrease in IL-6 levels at concentrations as low as 1 µM. This supports its potential role as an anti-inflammatory agent .

- Cancer Therapeutics : In vivo studies using mouse models have shown that administration of N-isopropyl derivatives led to reduced tumor growth and metastasis in models of triple-negative breast cancer (TNBC). The compound's ability to inhibit tumor cell proliferation and induce apoptosis was also confirmed through caspase activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.